molecular formula C20H19N3O3 B2628908 (E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1421587-60-1

(E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Numéro de catalogue: B2628908
Numéro CAS: 1421587-60-1
Poids moléculaire: 349.39
Clé InChI: TZAZIZGTZXWLMA-VOTSOKGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Structure and Properties

Chemical Structure:
The compound consists of a furan ring connected to an oxadiazole moiety and a piperidine group. Its complex structure contributes to its potential biological activities.

Molecular Formula: C18H18N4O2
Molecular Weight: 318.36 g/mol

Antimicrobial Activity

Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity: A study on related compounds showed promising antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/ml for certain derivatives . The mechanism involves interaction with the enoyl-acyl carrier protein reductase enzyme, crucial for mycobacterial fatty acid synthesis.
  • Broad-Spectrum Antimicrobial Effects: Various oxadiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. For example, compounds containing piperidine moieties have shown enhanced activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like gentamicin .
CompoundTarget OrganismMIC (μg/ml)Reference
FaM. tuberculosis3.125
29aS. aureus0.125
29bVRE0.0625

Antitumor Activity

The 1,3,4-oxadiazole scaffold has been explored for its anticancer properties:

  • Mechanism of Action: Many derivatives inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis . The inhibition of DHFR leads to impaired DNA synthesis and cell growth.
  • Cytotoxicity Studies: In vitro studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Study on Antimicrobial Efficacy

A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial activities. The most potent compounds demonstrated significant inhibition of both bacterial and fungal strains. Notably, the introduction of a piperidine ring enhanced the overall activity against resistant strains .

Anticancer Evaluation

In another study focusing on the anticancer properties of oxadiazole derivatives, researchers reported that specific compounds exhibited IC50 values comparable to established chemotherapeutics. The study highlighted the potential of these compounds in drug development pipelines targeting various cancers .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chalcones and their derivatives, including compounds similar to (E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 1024 μg/mL against clinically relevant pathogens .

Anticonvulsant Properties

Compounds containing oxadiazole and furan rings have been reported to exhibit anticonvulsant activity. A study on thiazole-integrated compounds revealed significant anticonvulsant properties through structure–activity relationship (SAR) analysis . While specific data on the compound is limited, its structural similarities suggest potential efficacy in seizure models.

Anticancer Activity

The oxadiazole moiety is associated with anticancer properties. Research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation by inducing apoptosis. A study on phenyl-substituted oxadiazoles showed promising results in inhibiting tumor growth in vitro and in vivo . The unique structure of this compound may enhance its anticancer activity through similar mechanisms.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/ED50Reference
(E)-3-(furan-2-yl)-1-(2-hydroxyphenyl)prop 2-en-1-oneAntibacterial1024 μg/mLda Silva et al. (2021)
4-(6-amino-thiazol) derivativesAnticonvulsantED50 24.38 mg/kgMDPI Review
Phenyl-substituted oxadiazolesAnticancerIC50 values variedScience.gov

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial effects of various chalcone derivatives against resistant strains of bacteria. The results indicated that compounds with furan and oxadiazole functionalities exhibited significant antibacterial activity compared to standard antibiotics. This suggests that (E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenyprop -2-en -1-one may also possess similar properties.

Case Study 2: Neuropharmacological Studies

In a neuropharmacological assessment involving thiazole and oxadiazole compounds, several derivatives were tested for their anticonvulsant effects using electroshock seizure models. The findings indicated that modifications in the phenolic structure significantly influenced the anticonvulsant activity. The structural characteristics of (E)-1-(4-(5-(furan -3 -yl)- 1 ,3 ,4 -oxadiazol -2 -yl )piperidin -1 -yl ) -3 -phenylprop -2 -en -1 -one could be optimized for enhanced efficacy in future studies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole and piperidine moieties in this compound?

Methodological Answer :

  • Oxadiazole Formation : Use cyclization of hydrazide intermediates with carbonylating agents (e.g., POCl₃ or CDI) under reflux. For example, furan-3-carbohydrazide can react with a piperidine-substituted carbonyl precursor to form the oxadiazole core .
  • Piperidine Functionalization : Introduce the oxadiazole group via nucleophilic substitution (e.g., SN2) at the 4-position of piperidine using a pre-synthesized oxadiazole-thiol or bromide derivative. Protect the piperidine nitrogen with a Boc group during this step .
  • Propenone Coupling : Employ Claisen-Schmidt condensation between a substituted acetophenone and a piperidine-aldehyde intermediate under basic conditions (e.g., NaOH/EtOH) to form the (E)-configured α,β-unsaturated ketone. Monitor stereochemistry via NOESY NMR .

Q. How can the stereochemistry of the (E)-configured propenone group be confirmed experimentally?

Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a solvent system (e.g., CHCl₃/hexane) and resolve the structure. SCXRD provides unambiguous confirmation of the (E) configuration, as demonstrated for analogous propenone derivatives .
  • NOESY NMR : Compare cross-peak intensities between the vinyl proton and adjacent aromatic/heterocyclic protons. Lack of NOE interaction supports the trans (E) configuration .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with kinase targets?

Methodological Answer :

  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR or CDK2), as the oxadiazole and furan groups may engage in π-π stacking.
  • Docking Workflow :
    • Prepare the ligand (target compound) by optimizing geometry at the B3LYP/6-31G* level .
    • Use AutoDock Vina or Schrödinger Glide to dock into the kinase’s ATP-binding pocket.
    • Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability.
  • Key Interactions : The oxadiazole’s N-atoms may form hydrogen bonds with catalytic lysine residues, while the furan ring could participate in hydrophobic interactions .

Q. How to address contradictory bioactivity data in different assay systems?

Methodological Answer :

  • Assay Optimization :
    • Standardize cell lines (e.g., use isogenic pairs to control for genetic variability).
    • Validate membrane permeability via PAMPA assay, as the piperidine moiety’s basicity may affect uptake .
  • Data Reconciliation :
    • Perform dose-response curves (IC₅₀) in parallel assays.
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm target engagement .

Q. What strategies resolve discrepancies in NMR spectra due to dynamic effects or impurity?

Methodological Answer :

  • Dynamic Effects :
    • Record variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational exchange. For example, piperidine ring puckering may cause signal splitting .
  • Impurity Identification :
    • Use preparative HPLC (C18 column, MeCN/H₂O gradient) to isolate minor components.
    • Characterize impurities via HRMS and ¹³C NMR-depolarization experiments .

Q. How to design SAR studies focusing on the furan-3-yl substituent?

Methodological Answer :

  • Analog Synthesis : Replace the furan-3-yl group with isosteres (e.g., thiophene, pyrrole) or electron-withdrawing substituents (e.g., nitro-furan).
  • Biological Evaluation :
    • Test analogs against a panel of cancer cell lines (e.g., MCF-7, A549) to correlate substituent electronic properties with cytotoxicity.
    • Measure LogP to assess how lipophilicity impacts activity .

Q. What computational methods optimize the compound’s pharmacokinetic profile?

Methodological Answer :

  • ADMET Prediction :
    • Use SwissADME to predict solubility (LogS), CYP450 inhibition, and blood-brain barrier permeability. The piperidine group may improve solubility but increase metabolic liability .
  • Metabolite Identification :
    • Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite. Prioritize derivatives resistant to N-dealkylation at the piperidine moiety .

Q. Data Contradiction Analysis

Q. Conflicting crystallographic data on piperidine ring conformation—how to interpret?

Methodological Answer :

  • Conformational Analysis :
    • Compare torsion angles (e.g., C-N-C-C) in SCXRD data of analogous compounds. For example, reports a chair conformation, while shows a slight twist due to steric hindrance from the oxadiazole group.
    • Perform DFT calculations (e.g., Gaussian 09) to model energy differences between conformers .

Propriétés

IUPAC Name

(E)-1-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(7-6-15-4-2-1-3-5-15)23-11-8-16(9-12-23)19-21-22-20(26-19)17-10-13-25-14-17/h1-7,10,13-14,16H,8-9,11-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAZIZGTZXWLMA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.